(2-Fluorophenyl)glycine HCl: An In-depth Technical Guide for Drug Discovery Professionals
(2-Fluorophenyl)glycine HCl: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
(2-Fluorophenyl)glycine hydrochloride (HCl) is a pivotal non-proteinogenic amino acid analogue in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring imparts unique stereoelectronic properties, making it a highly sought-after building block in the design of novel therapeutics. This guide offers a comprehensive technical overview of its chemical properties, structure, synthesis, and applications. It is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed experimental approaches to effectively harness the potential of this versatile molecule.
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacological profiles.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly modulate a compound's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2]
(2-Fluorophenyl)glycine, particularly as its stable hydrochloride salt, serves as a valuable chiral building block. The ortho-fluoro substituent creates a unique electronic and steric environment that can be exploited to fine-tune the interactions of a drug candidate with its target, potentially leading to improved potency and selectivity. This guide will provide a deep dive into the essential technical aspects of (2-Fluorophenyl)glycine HCl.
Core Chemical and Physical Properties
A fundamental understanding of the physicochemical characteristics of (2-Fluorophenyl)glycine HCl is crucial for its effective application in a research and development setting.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClFNO₂ | [3] |
| Molecular Weight | 205.61 g/mol | [3] |
| CAS Number | 709665-70-3 | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 290 °C (subl.) | [5] |
| Solubility | Highly soluble in water | [4] |
Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility of the parent amino acid, a critical factor for its utility in various synthetic and biological protocols.[4] The high melting point with sublimation is an important consideration for material handling and process chemistry.[5]
Structural and Spectroscopic Details
The precise three-dimensional arrangement of (2-Fluorophenyl)glycine is fundamental to its role as a chiral precursor.
Caption: 2D representation of (2-Fluorophenyl)glycine HCl.[3]
A suite of spectroscopic techniques is employed for the unambiguous identification and quality control of (2-Fluorophenyl)glycine HCl.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The coupling patterns of the aromatic protons are diagnostic and influenced by the fluorine substituent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct resonances for each carbon atom, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H, ammonium N-H, and carbonyl C=O stretching vibrations, as well as the C-F bond.
-
Mass Spectrometry (MS): Mass spectrometry is utilized to confirm the molecular weight of the compound.
Trustworthiness through Self-Validation: The collective data from these spectroscopic methods forms a self-validating system for structural confirmation and purity assessment. Any significant deviation from expected spectra would indicate the presence of impurities or structural incorrectness, necessitating further investigation.
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (2-Fluorophenyl)glycine is a critical aspect of its application in asymmetric synthesis. A common route is the Strecker synthesis, followed by chiral resolution.
Synthetic Workflow: The Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids, involving the reaction of an aldehyde, an amine source, and a cyanide source.
Caption: Simplified Strecker synthesis pathway for (2-Fluorophenyl)glycine HCl.
Experimental Protocol: Chiral Resolution
The racemic mixture obtained from the Strecker synthesis must be resolved to yield the individual enantiomers. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.
Protocol: Diastereomeric Salt Resolution
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Dissolution: Dissolve the racemic (2-Fluorophenyl)glycine in a suitable solvent (e.g., methanol, ethanol).
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Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid.[6]
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Diastereomeric Salt Crystallization: Allow the solution to cool, promoting the crystallization of one diastereomeric salt.
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Expertise & Experience: The choice of solvent and the cooling profile are critical for achieving high diastereomeric excess. Seeding the solution can aid in selective crystallization.
-
-
Isolation: Isolate the crystallized diastereomer by filtration.
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Liberation of the Free Amino Acid: Treat the isolated salt with a base to neutralize the resolving agent and release the enantiomerically enriched amino acid.
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HCl Salt Formation: Dissolve the free amino acid and add hydrochloric acid to precipitate the desired enantiomer of (2-Fluorophenyl)glycine HCl.[7]
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Purity and Enantiomeric Excess (e.e.) Determination: The final product's purity and e.e. should be rigorously assessed using chiral High-Performance Liquid Chromatography (HPLC).[6]
Authoritative Grounding: The principles of chiral resolution via diastereomeric salt formation are a cornerstone of organic chemistry. For further reading on resolution strategies, consult established texts on stereochemistry and asymmetric synthesis.
Key Applications in Drug Discovery
(2-Fluorophenyl)glycine HCl is a versatile building block with broad applications in medicinal chemistry.
Peptidomimetics and Peptide Modification
Incorporation of (2-Fluorophenyl)glycine into peptide sequences can enhance their proteolytic stability and modulate their conformational properties.[8] The fluorinated phenyl ring can also participate in unique binding interactions with protein targets.
Synthesis of Bioactive Small Molecules
This amino acid is a key component in the synthesis of various small molecule drug candidates, including enzyme inhibitors and receptor modulators.[9] Its use has been noted in the development of therapeutics for a range of diseases.
Chiral Ligands for Asymmetric Catalysis
The enantiomerically pure forms of (2-Fluorophenyl)glycine are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[6]
Caption: Primary applications of (2-Fluorophenyl)glycine HCl in drug discovery.
Safety and Handling
(2-Fluorophenyl)glycine HCl should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10][11] The material should be used in a well-ventilated area or under a chemical fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion and Future Directions
(2-Fluorophenyl)glycine HCl remains a highly relevant and valuable building block for the drug discovery community. Its unique structural and electronic features provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological properties. As our understanding of fluorine's role in molecular recognition and drug metabolism deepens, the innovative applications of this and other fluorinated amino acids are poised to expand further, driving the development of the next generation of medicines.
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(2-Fluorophenyl)glycine HCl | C8H9ClFNO2 | CID 86810430 - PubChem. (n.d.). Retrieved from [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics - PubMed. (2023, September 15). Retrieved from [Link]
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